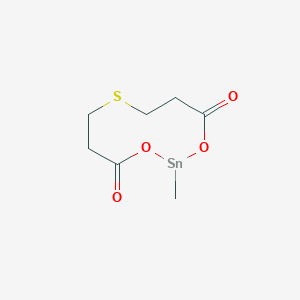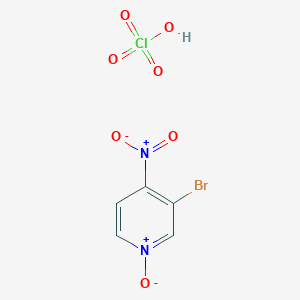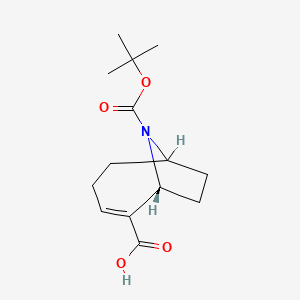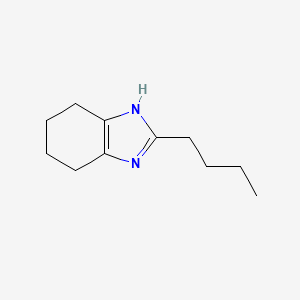
1H-Benzimidazole, 2-butyl-4,5,6,7-tetrahydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Benzimidazole, 2-butyl-4,5,6,7-tetrahydro- is a derivative of benzimidazole, a class of heterocyclic aromatic organic compounds. Benzimidazoles are known for their wide range of pharmacological properties, including antimicrobial, antiviral, anticancer, and anti-inflammatory activities
Preparation Methods
The synthesis of 1H-Benzimidazole, 2-butyl-4,5,6,7-tetrahydro- can be achieved through various synthetic routes. One common method involves the condensation of o-phenylenediamine with formic acid or its equivalents . Another approach is the Debus-Radziszewski synthesis, which involves the reaction of o-phenylenediamine with carboxylic acids under acidic conditions . Industrial production methods often utilize high-temperature and high-pressure conditions to optimize yield and purity.
Chemical Reactions Analysis
1H-Benzimidazole, 2-butyl-4,5,6,7-tetrahydro- undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, where nucleophiles replace halogen atoms. Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1H-Benzimidazole, 2-butyl-4,5,6,7-tetrahydro- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1H-Benzimidazole, 2-butyl-4,5,6,7-tetrahydro- involves its interaction with specific molecular targets and pathways. It acts as an inhibitor of various enzymes, disrupting essential biological processes in microorganisms and cancer cells . The compound’s ability to bind to DNA and proteins also contributes to its antimicrobial and anticancer activities . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
1H-Benzimidazole, 2-butyl-4,5,6,7-tetrahydro- can be compared with other benzimidazole derivatives such as:
Omeprazole: Used to treat gastric acid-related diseases.
Telmisartan: Used to treat hypertension.
Albendazole: Used to treat worm infestations. What sets 1H-Benzimidazole, 2-butyl-4,5,6,7-tetrahydro- apart is its unique combination of substituents, which enhance its stability, bioavailability, and range of biological activities.
Properties
CAS No. |
138402-08-1 |
|---|---|
Molecular Formula |
C11H18N2 |
Molecular Weight |
178.27 g/mol |
IUPAC Name |
2-butyl-4,5,6,7-tetrahydro-1H-benzimidazole |
InChI |
InChI=1S/C11H18N2/c1-2-3-8-11-12-9-6-4-5-7-10(9)13-11/h2-8H2,1H3,(H,12,13) |
InChI Key |
IXVFUAMUGPITMV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=NC2=C(N1)CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


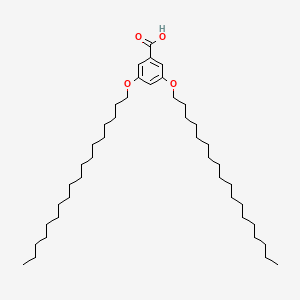
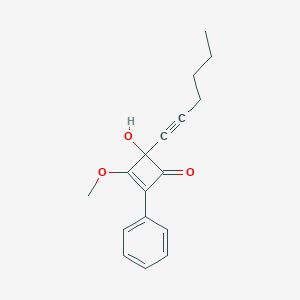
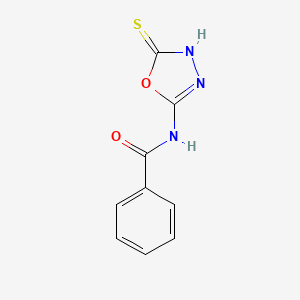
![N-[2-(Methylamino)ethyl]-N-(naphthalen-2-yl)benzamide](/img/structure/B14289587.png)
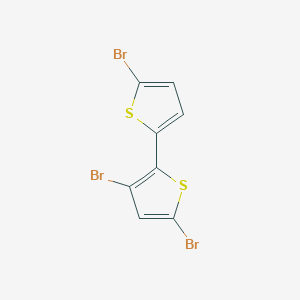
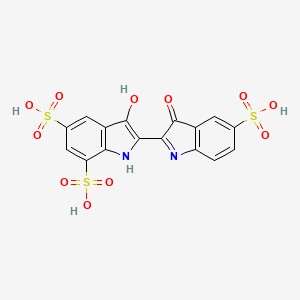
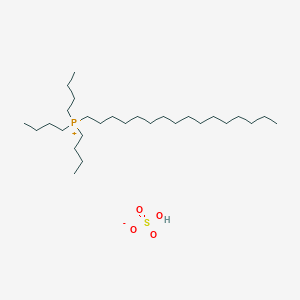
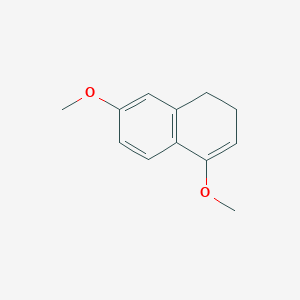
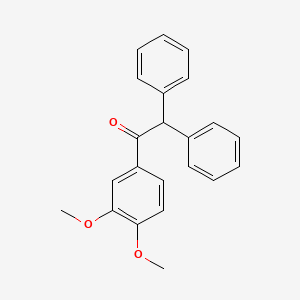

![3,3-Dimethoxy-6-[6-(2-phenylethenyl)cyclohexa-2,4-dien-1-ylidene]cyclohexa-1,4-diene](/img/structure/B14289604.png)
